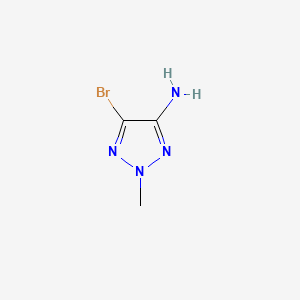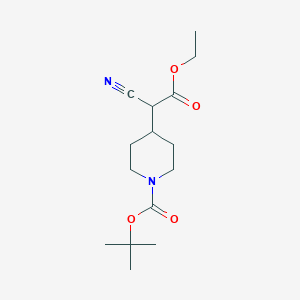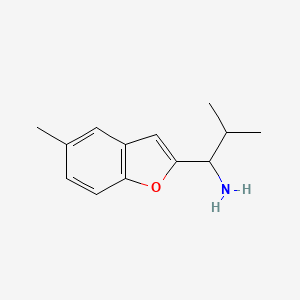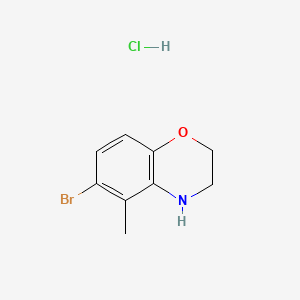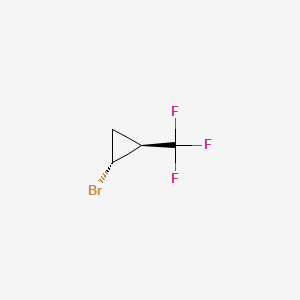
rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane: is a cyclopropane derivative characterized by the presence of a bromine atom and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes using bromine and trifluoromethyl-containing reagents. One common method includes the reaction of an alkene with bromotrifluoromethane in the presence of a catalyst such as a transition metal complex. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include azido, thiol, or alkoxy-substituted cyclopropanes.
Reduction Reactions: The major product is the cyclopropane derivative without the bromine atom.
Oxidation Reactions: Products include cyclopropane derivatives with hydroxyl or carbonyl groups.
科学的研究の応用
rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
類似化合物との比較
- rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Uniqueness: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C4H4BrF3 |
|---|---|
分子量 |
188.97 g/mol |
IUPAC名 |
(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C4H4BrF3/c5-3-1-2(3)4(6,7)8/h2-3H,1H2/t2-,3-/m1/s1 |
InChIキー |
UTBPILYWBNOGKM-PWNYCUMCSA-N |
異性体SMILES |
C1[C@H]([C@@H]1Br)C(F)(F)F |
正規SMILES |
C1C(C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


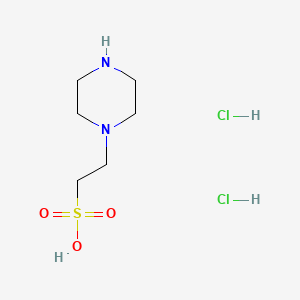
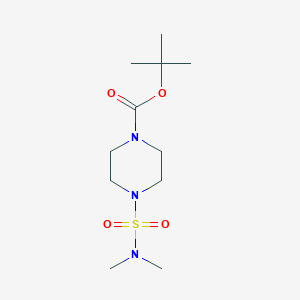
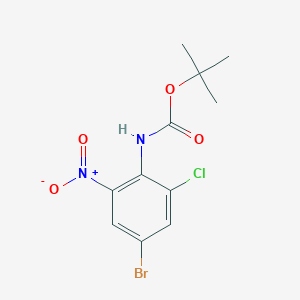
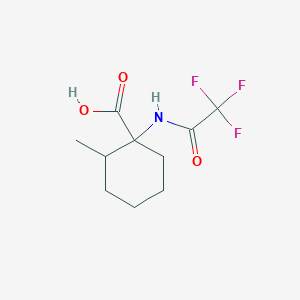

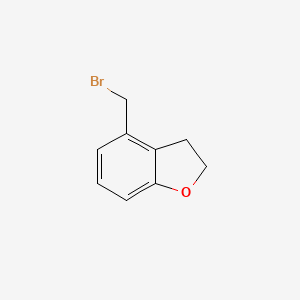

![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
